Xestamine E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

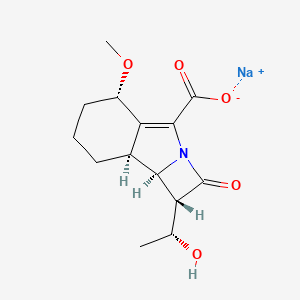

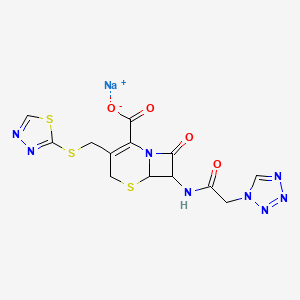

Xestamine E is a natural product found in Calyx podatypa with data available.

Scientific Research Applications

Synthesis and Alkaloid Applications

A novel beta-keto gamma-xanthyl phosphonate was synthesized, showcasing its utility in the creation of new carbon-carbon bonds through radical and ionic reactions. This advancement was particularly exemplified in the first total synthesis of the pyridine alkaloids xestamines C, E, and H, highlighting the potential of Xestamine E in complex organic synthesis and alkaloid research. The successful application to these natural products suggests its value in the synthesis of complex molecules and potential drug discovery (Corbet, Greef, & Zard, 2008).

Antimetastatic Agents from Marine Sources

Research into the motuporamines, derived from the sea sponge Xestospongia exigua, has shown promising antimigration and antiangiogenic properties. By exploring new analogues of these compounds, scientists have identified structures with enhanced antimigration potency and significantly reduced toxicity. This research opens avenues for developing non-toxic antimetastatic agents, potentially beneficial for treating metastatic cancers. Xestamine E, by association with these findings, underlines the importance of natural products in drug discovery and the development of novel cancer therapies (Muth et al., 2014).

Antidepressant Potential of Herbal Extracts

Investigations into the antidepressant effects of various herbal extracts have provided insights into their mechanisms of action, with some studies indicating serotonergic activation as a primary pathway. This research avenue suggests that natural compounds, possibly including those related to Xestamine E, could offer therapeutic benefits for depressive disorders through modulating neurotransmitter systems. The exploration of natural product pharmacology continues to reveal potential treatments for a range of psychiatric conditions, highlighting the diverse applications of compounds like Xestamine E in mental health research (An et al., 2008).

Anti-Arthritis Efficacy of Plant Extracts

The use of Orthosiphon stamineus, traditionally employed to address gout and arthritis, has been scientifically supported for its anti-arthritic properties. This research underscores the potential of plant-derived compounds, including those related to Xestamine E, in the management and treatment of inflammatory diseases. By modulating the angiogenesis and inflammatory cascade, these natural products offer promising avenues for the development of novel anti-inflammatory and anti-arthritic therapies (Tabana et al., 2016).

properties

Product Name |

Xestamine E |

|---|---|

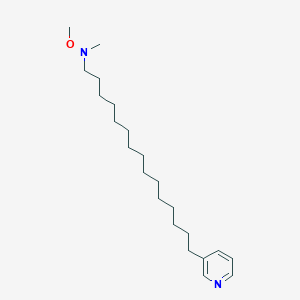

Molecular Formula |

C22H40N2O |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

N-methoxy-N-methyl-15-pyridin-3-ylpentadecan-1-amine |

InChI |

InChI=1S/C22H40N2O/c1-24(25-2)20-15-13-11-9-7-5-3-4-6-8-10-12-14-17-22-18-16-19-23-21-22/h16,18-19,21H,3-15,17,20H2,1-2H3 |

InChI Key |

XBOFXNQZWQRVGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCCCCCCCCCCCCC1=CN=CC=C1)OC |

synonyms |

xestamine E |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)

![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)

![(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide](/img/structure/B1260923.png)

![methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate](/img/structure/B1260924.png)

![4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid](/img/structure/B1260926.png)